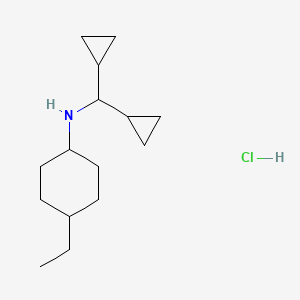

N-(Dicyclopropylmethyl)-4-ethylcyclohexan-1-amine hydrochloride

Description

Properties

IUPAC Name |

N-(dicyclopropylmethyl)-4-ethylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N.ClH/c1-2-11-3-9-14(10-4-11)16-15(12-5-6-12)13-7-8-13;/h11-16H,2-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHHZBVNHMKDOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)NC(C2CC2)C3CC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Dicyclopropylmethyl)-4-ethylcyclohexan-1-amine hydrochloride typically involves the reaction of dicyclopropylmethanimine hydrochloride with an amino acid ester, followed by reduction using sodium cyanoborohydride or triacetoxyborohydride

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(Dicyclopropylmethyl)-4-ethylcyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce various N-substituted cyclohexylamines.

Scientific Research Applications

Therapeutic Applications

N-(Dicyclopropylmethyl)-4-ethylcyclohexan-1-amine hydrochloride exhibits significant biological activity, suggesting potential therapeutic applications:

- Neurological Disorders : Preliminary studies indicate that this compound may modulate neurotransmitter systems, making it a candidate for treating conditions such as depression or anxiety.

- Analgesic Properties : Its potential as an analgesic is under investigation, particularly in relation to pain modulation pathways.

- Drug Development : The compound serves as a versatile scaffold for developing new drugs, allowing for the introduction of various substituents to tailor biological activity.

Research has highlighted several aspects of the biological activity of this compound:

- Receptor Interaction : Initial studies suggest binding to neurotransmitter receptors, although specific mechanisms remain to be elucidated.

- Pharmacokinetics and Pharmacodynamics : Further research is necessary to define its efficacy and safety profile through comprehensive pharmacokinetic and pharmacodynamic studies.

Several case studies have been conducted to assess the biological activity of this compound:

- Antimicrobial Efficacy : Research indicates that modifications to similar structures can significantly enhance antimicrobial potency against various pathogens, although specific studies on this compound are still needed .

- Cytotoxicity in Cancer Cells : Initial findings suggest that compounds with similar frameworks exhibit selective cytotoxicity towards cancer cell lines. For instance, related structures have shown low micromolar IC50 values against human cancer cells, indicating potential for development into anticancer agents .

- Enzyme Inhibition Studies : The compound may inhibit enzymes relevant to metabolic pathways associated with disease progression. Similar compounds have been shown to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases .

Mechanism of Action

The mechanism by which N-(Dicyclopropylmethyl)-4-ethylcyclohexan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-(Dicyclopropylmethyl)-4-ethylcyclohexan-1-amine hydrochloride

- CAS No.: 1909348-37-3

- Molecular Formula : C₁₅H₂₈ClN

- Molecular Weight : 257.84 g/mol

- Structure : Features a cyclohexane ring substituted with an ethyl group at the 4-position, a dicyclopropylmethyl group attached to the amine, and a hydrochloride salt .

Key Properties :

- Storage : Requires standard conditions for amine hydrochlorides (room temperature, dry environment).

- Availability : Currently out of stock in major markets (China, US, Germany, India) .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

A curated comparison of the target compound with three analogues is provided below:

Key Differences and Implications

Lipophilicity and Bioavailability: The target compound exhibits higher lipophilicity due to its dicyclopropylmethyl and ethylcyclohexane groups, which may enhance blood-brain barrier penetration compared to the oxygen-rich N-ethyltetrahydro-2H-pyran-4-amine hydrochloride .

Conformational Flexibility :

- The cyclohexane ring in the target compound allows for chair conformations, whereas the tetrahydrofuran ring in N-ethyltetrahydro-2H-pyran-4-amine hydrochloride imposes rigidity, affecting binding to flexible receptors .

Synthetic Accessibility :

- Simpler analogues like 1-ethylcyclopropan-1-amine hydrochloride are easier to synthesize but lack the structural complexity needed for selective receptor targeting .

Biological Activity

N-(Dicyclopropylmethyl)-4-ethylcyclohexan-1-amine hydrochloride is a compound with potential pharmacological applications, particularly in the field of medicinal chemistry. This article provides an overview of its biological activity, synthesis, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C₁₅H₂₈ClN

- Molecular Weight : 257.84 g/mol

- CAS Number : 1909348-37-3

The synthesis of N-(Dicyclopropylmethyl)-4-ethylcyclohexan-1-amine involves the reaction of dicyclopropylmethanimine with 4-ethylcyclohexan-1-amine. This compound is designed to enhance biological activity through structural modifications that improve receptor binding and selectivity.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as an antagonist at various adrenergic receptors.

Antitumor Activity

In studies involving human prostate cancer cells (PC3), compounds related to this structure have shown significant antitumor effects. For example, compounds with similar structural motifs demonstrated inhibition of cell proliferation and induced apoptosis through modulation of alpha1-adrenoreceptor subtypes .

Receptor Affinity Studies

The compound has been evaluated for its affinity towards different adrenergic receptor subtypes. Preliminary data suggest that it may selectively target alpha1D and alpha1B adrenergic receptors, which play critical roles in various physiological processes including vascular tone and cardiac function .

Case Studies and Research Findings

A variety of studies have been conducted to assess the pharmacological potential of this compound:

Q & A

Q. What are the optimal synthetic routes for N-(dicyclopropylmethyl)-4-ethylcyclohexan-1-amine hydrochloride, and how can purity be maximized?

The synthesis typically involves multi-step reactions, starting with the alkylation of 4-ethylcyclohexan-1-amine using dicyclopropylmethyl halides under basic conditions (e.g., triethylamine in THF). Final hydrochlorination is achieved by treating the free base with HCl gas in anhydrous ether. Purity (>98%) is ensured via silica gel chromatography (eluent: CH₂Cl₂/MeOH gradients) and recrystallization from ethanol/water mixtures. Key intermediates should be characterized by ¹H NMR and HRMS to confirm structural integrity at each step .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Structural confirmation : ¹H/¹³C NMR (400 MHz, CD₃OD) to verify proton environments and stereochemistry.

- Purity assessment : HPLC with UV detection (C18 column, 0.1% TFA in H₂O/MeCN gradient) and HRMS for exact mass verification (e.g., [M+H]+ calculated vs. observed).

- Impurity profiling : LC-MS to detect dealkylated byproducts or residual solvents .

Q. How should researchers ensure the compound’s stability during storage and handling?

Store as a hydrochloride salt in airtight, light-resistant containers under anhydrous conditions (-20°C, desiccated). Stability studies (e.g., accelerated degradation at 40°C/75% RH for 4 weeks) can identify degradation pathways. Use Karl Fischer titration to monitor moisture uptake, which may hydrolyze the amine .

Q. What solubility challenges arise with this compound, and how can they be addressed experimentally?

The hydrochloride salt is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or aqueous buffers (pH < 3). For in vitro assays, prepare stock solutions in 0.1 M HCl and dilute with PBS (pH 7.4), monitoring precipitation via dynamic light scattering. Co-solvents like PEG-400 (<10% v/v) can enhance solubility without destabilizing proteins .

Q. What are common impurities in synthesized batches, and how are they quantified?

Major impurities include:

- Dealkylated byproducts : e.g., 4-ethylcyclohexan-1-amine (detectable via GC-MS).

- Residual cyclopropylmethyl halides : Quantified using ICP-MS for halogen content.

- Oxidation products : Monitor via HPLC-UV at 254 nm. Calibration curves with reference standards (e.g., EP Impurity F/G) enable accurate quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

Ambiguities in diastereotopic proton assignments can be clarified using 2D NMR (COSY, NOESY) and isotopic labeling (e.g., ¹³C-enriched intermediates). Computational tools like DFT-based chemical shift predictions (Gaussian 09) corroborate experimental data .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

- Statistical design of experiments (DoE) : Optimize reaction parameters (temperature, stoichiometry) to reduce variability.

- In-line analytics : Use PAT tools (Raman spectroscopy) for real-time monitoring of reaction progress.

- Bioactivity normalization : Express results relative to an internal control (e.g., reference agonists/antagonists) .

Q. How can receptor-binding specificity be assessed for GPCR targets?

Perform competitive radioligand binding assays (e.g., ³H-labeled adenosine analogs) using membrane preparations from transfected HEK293 cells. Pair with computational docking (AutoDock Vina) to map interactions with the dicyclopropylmethyl group’s steric bulk, which may influence binding pocket accessibility .

Q. What experimental designs are optimal for evaluating in vivo pharmacokinetics?

Q. How should contradictory bioactivity data across studies be reconciled?

- Orthogonal assays : Compare results from functional (cAMP accumulation) vs. binding assays.

- Receptor subtype profiling : Use CRISPR-edited cell lines to isolate target vs. off-target effects.

- Meta-analysis : Apply weighted Z-scores to aggregate data from heterogeneous studies, adjusting for variables like cell type or assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.